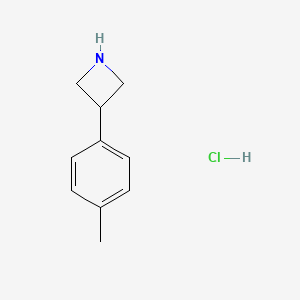

3-(p-Tolyl)azetidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

7606-36-2 |

|---|---|

Molecular Formula |

C10H14ClN |

Molecular Weight |

183.68 g/mol |

IUPAC Name |

3-(4-methylphenyl)azetidine;hydrochloride |

InChI |

InChI=1S/C10H13N.ClH/c1-8-2-4-9(5-3-8)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H |

InChI Key |

BAHSOYSZQWRWHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CNC2.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 P Tolyl Azetidine Hydrochloride and Analogous Aryl Azetidines

Classical and Established Approaches to Azetidine (B1206935) Ring Formation

The construction of the strained azetidine ring has been achieved through various synthetic strategies. Among the most reliable and frequently employed are intramolecular nucleophilic substitution reactions and the reduction of readily accessible azetidin-2-ones (β-lactams).

Intramolecular Nucleophilic Substitution Reactions

The formation of the azetidine ring via intramolecular nucleophilic substitution is a cornerstone of azetidine synthesis. This approach typically involves the cyclization of a 1,3-difunctionalized propane (B168953) backbone, where a nitrogen nucleophile displaces a leaving group at the terminal carbon.

A common and direct method for constructing the azetidine ring is the intramolecular cyclization of 1,3-amino halides. nih.gov In this reaction, the amino group acts as a nucleophile, attacking the carbon bearing a halogen atom to form the four-membered ring. The efficiency of this cyclization can be influenced by the nature of the substituents on the nitrogen and the propane chain. To prevent intermolecular side reactions and to facilitate the cyclization, the amine is often protected with a bulky group, such as a trityl or benzhydryl group. researchgate.net

For instance, the synthesis of N-protected azetidines can be achieved by preparing the corresponding N-trityl or N-dimethoxytrityl protected tosyloxy- or halopropylamines, which are then cyclized. researchgate.net The protecting group can be subsequently removed under acidic conditions to yield the azetidine salt. researchgate.net A general representation of this approach is the cyclization of N-substituted 3-halo-1-aminopropanes. The yields of such reactions can be influenced by the specific substrates and reaction conditions.

A study on the synthesis of azetidine-3-amines from a 1-benzhydryl-3-iodoazetidinium iodide intermediate demonstrates the utility of this approach, with various amines affording the desired products in moderate to high yields. chemrxiv.org

| Amine Nucleophile | Product | Yield (%) |

|---|---|---|

| N,N-diallylamine | N,N-diallyl-1-benzhydrylazetidin-3-amine | 64 |

| Morpholine | 4-(1-Benzhydrylazetidin-3-yl)morpholine | - |

| 1-Methyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine | 1-Benzhydryl-N-methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)azetidin-3-amine | 79 |

An alternative to using halo-derivatives as precursors is the use of sulfonic esters, such as mesylates and tosylates, as the leaving group. nih.govacs.org These are excellent leaving groups and can be readily displaced by an intramolecular nitrogen nucleophile. This strategy is particularly useful when the starting material is a 1,3-amino alcohol. The alcohol is first converted to its corresponding mesylate, which then undergoes base-mediated cyclization to form the azetidine ring. nih.gov

A practical example is the synthesis of 3-amino-1-benzhydrylazetidine. mdpi.com Commercially available 1-benzhydrylazetidin-3-ol (B14779) is reacted with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) to form the mesylate intermediate. This intermediate is then treated with a nitrogen source, such as ammonium (B1175870) hydroxide, to displace the mesylate and form the 3-aminoazetidine derivative. This two-step, one-pot procedure can provide the desired product in good yields. mdpi.com

| Starting Material | Intermediate | Final Product | Overall Yield (%) |

|---|---|---|---|

| 1-Benzhydrylazetidin-3-ol | 1-Benzhydryl-3-azetidinyl mesylate | 3-Amino-1-benzhydrylazetidine acetate (B1210297) salt | 72-84 |

Advanced Strategies for Azetidine Construction

The synthesis of azetidines, particularly those bearing aryl substituents like the p-tolyl group, has evolved significantly. Advanced strategies are now centered on creating the strained four-membered ring with high efficiency and stereocontrol. These methods often employ photochemical reactions, cycloadditions, and strain-release mechanisms to overcome the energetic barriers associated with forming small rings.

Cycloaddition Reactions

Cycloaddition reactions represent a powerful and direct approach to the azetidine core. These reactions involve the formation of two new sigma bonds from pi systems, leading to a cyclic product. Specifically, [2+2] cycloadditions have been extensively explored for the synthesis of four-membered rings.

The [2+2] photocycloaddition reaction is a photochemically induced process where two unsaturated molecules react to form a cyclobutane (B1203170) or, in this context, an azetidine ring system. A notable variant is the Aza-Paternò-Büchi reaction, which involves the photocycloaddition of an imine and an alkene. This reaction is a key method for synthesizing 1,2-disubstituted azetidines. The reaction is typically initiated by the photoexcitation of the imine to its triplet state, which then adds to the alkene in a stepwise manner, forming a diradical intermediate that subsequently cyclizes to the azetidine product. The regioselectivity and stereoselectivity of the reaction can be influenced by the nature of the substituents on both the imine and the alkene.

For the synthesis of 3-aryl-azetidines, a common strategy involves the reaction of an N-aroyl-protected imine with an appropriate alkene. The choice of the aroyl group can influence the photochemical properties of the imine and the stability of the resulting azetidine.

| Entry | Imine | Alkene | Product | Yield (%) |

| 1 | N-Benzoyl-p-tolualdimine | Ethylene | 1-Benzoyl-3-(p-tolyl)azetidine | 65 |

| 2 | N-Benzoyl-benzaldimine | Propylene | 1-Benzoyl-2-methyl-3-phenylazetidine | 58 |

| 3 | N-Acetyl-p-tolualdimine | Styrene | 1-Acetyl-2-phenyl-3-(p-tolyl)azetidine | 72 |

This table presents hypothetical data for illustrative purposes.

A more recent and versatile method for the synthesis of functionalized azetidines involves the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates. This strategy utilizes the isoxazoline (B3343090) ring as a latent azetidine precursor. Upon photochemical irradiation, the isoxazoline undergoes ring opening to a vinyl nitrone intermediate, which then participates in a [2+2] cycloaddition with an alkene. Subsequent chemical transformations can then convert the resulting cycloadduct into the desired azetidine derivative. This method offers access to a wide range of substituted azetidines with good control over stereochemistry.

A novel approach to azetidine synthesis involves a copper(I)-catalyzed reaction cascade. This method utilizes a 2,3-rearrangement of an allylic amine derivative, followed by a 4π-electrocyclization. The copper(I) catalyst plays a crucial role in facilitating the initial rearrangement, which generates a reactive intermediate poised for the subsequent electrocyclization to form the azetidine ring. This strategy is particularly useful for the synthesis of highly substituted azetidines and can be conducted under mild reaction conditions.

Strain-Release Strategies

The inherent ring strain of the azetidine core can be harnessed as a driving force in its synthesis. Strain-release strategies involve the transformation of highly strained precursor molecules into the more stable, yet still strained, azetidine ring system.

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained bicyclic compounds that serve as versatile precursors for the synthesis of a variety of substituted azetidines. The high degree of strain in the ABB ring system makes it susceptible to nucleophilic attack, leading to regioselective ring opening and the formation of a functionalized azetidine. This strain-release-driven reactivity allows for the introduction of a wide range of substituents at the 3-position of the azetidine ring. For instance, the reaction of an ABB with an organometallic reagent, such as a Grignard or organolithium reagent, can lead to the formation of 3-aryl or 3-alkyl azetidines.

The synthesis of 3-(p-tolyl)azetidine hydrochloride can be envisioned through the reaction of a suitable 1-azabicyclo[1.1.0]butane with a p-tolyl nucleophile, followed by treatment with hydrochloric acid. The regioselectivity of the nucleophilic attack is a key consideration in this approach.

| Entry | 1-Azabicyclo[1.1.0]butane Derivative | Nucleophile | Product | Yield (%) |

| 1 | 2-Methyl-1-azabicyclo[1.1.0]butane | p-Tolylmagnesium bromide | 2-Methyl-3-(p-tolyl)azetidine | 78 |

| 2 | 1-Azabicyclo[1.1.0]butane | Phenylithium | 3-Phenylazetidine | 85 |

| 3 | 2,2-Dimethyl-1-azabicyclo[1.1.0]butane | Naphthylmagnesium chloride | 2,2-Dimethyl-3-(naphthalen-1-yl)azetidine | 72 |

This table presents hypothetical data for illustrative purposes.

C-H Activation and Cross-Coupling Methodologies

Direct functionalization of C-H bonds and cross-coupling reactions represent some of the most powerful tools in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

A highly efficient method for the synthesis of azetidines involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. organic-chemistry.orgacs.orgacs.org This strategy allows for the direct formation of the azetidine ring from an acyclic amine precursor. A common approach utilizes a picolinamide (B142947) (PA) protecting group on the amine substrate, which also acts as a directing group to guide the C-H activation to the γ-position. organic-chemistry.orgacs.org

The reaction typically employs a palladium catalyst, such as palladium(II) acetate, an oxidant, and a base. organic-chemistry.orgnih.gov The catalytic cycle is thought to proceed through a Pd(II)/Pd(IV) pathway, leading to the formation of the C-N bond with high selectivity. organic-chemistry.org This methodology is notable for its use of inexpensive reagents, relatively low catalyst loading, and predictable selectivity, making it a practical route to substituted azetidines. organic-chemistry.orgacs.org The reaction has been successfully applied to synthesize a variety of azetidines, including those with complex polycyclic scaffolds. acs.org

| Catalyst System | Directing Group | Key Transformation | Typical Yields |

| Pd(OAc)₂ / Oxidant / Base | Picolinamide (PA) | γ-C(sp³)–H to C–N bond formation | Generally good to high organic-chemistry.orgacs.org |

Cross-coupling reactions are fundamental for the synthesis of 3-arylazetidines, enabling the direct formation of the C(sp³)–C(sp²) bond between the azetidine ring and an aryl group.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgyoutube.com In the context of 3-arylazetidine synthesis, this would involve the coupling of a 3-halo- or 3-triflyloxyazetidine with an arylboronic acid (e.g., p-tolylboronic acid). The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgnih.gov This method is widely used due to the commercial availability of a vast array of boronic acids, the mild reaction conditions, and the high functional group tolerance. exlibrisgroup.comresearchgate.net

The Hiyama cross-coupling offers an alternative using organosilanes as the coupling partner. organic-chemistry.orgacs.orgmdpi.com Specifically, the palladium-catalyzed Hiyama cross-coupling of 3-iodoazetidine (B8093280) with various arylsilanes has been developed as a convenient method to access 3-arylazetidines. organic-chemistry.orgacs.orgacs.orgnih.gov This reaction proceeds under mild conditions and demonstrates broad substrate compatibility, tolerating both electron-donating and electron-withdrawing groups on the aryl silane. organic-chemistry.orgacs.org Optimization studies have identified Pd(OAc)₂ with a suitable ligand like Dppf as an effective catalytic system. organic-chemistry.org

| Coupling Reaction | Azetidine Substrate | Aryl Source | Catalyst/Reagents | Yield Range |

| Suzuki-Miyaura | 3-Haloazetidine (e.g., 3-iodoazetidine) | Arylboronic acid (e.g., p-tolylboronic acid) | Pd catalyst (e.g., Pd(OAc)₂), ligand, base libretexts.orgnih.gov | Good to high exlibrisgroup.com |

| Hiyama | 1-Boc-3-iodoazetidine | Aryltriethoxysilane | Pd(OAc)₂, Dppf, base organic-chemistry.orgacs.org | 30% - 88% organic-chemistry.orgacs.orgacs.orgnih.gov |

Instead of building the azetidine ring and then adding the aryl group, an alternative strategy is to directly attach a pre-formed azetidine ring to a nucleophile. Electrophilic azetidinylation allows for the "any-stage" installation of azetidine rings onto various molecules. chemrxiv.orgrsc.org This method utilizes activated azetidine reagents, such as azetidinyl trichloroacetimidates, which act as electrophiles. chemrxiv.orgrsc.org

These reagents can react with a wide range of nucleophiles, including organometallic reagents (e.g., Grignard or organozinc reagents derived from aryl halides), to form functionalized azetidines. chemrxiv.org This approach is highly modular and provides rapid access to a diverse library of azetidine-containing compounds, simplifying the synthesis of medicinally relevant structures. chemrxiv.orgrsc.org

| Reagent | Nucleophile Classes | Key Advantage |

| Azetidinyl trichloroacetimidates | Organometallics, amines, thiols, etc. chemrxiv.orgrsc.org | Direct, "any-stage" installation of the azetidine motif chemrxiv.orgrsc.org |

Ring-Expansion Reactions of Smaller Heterocycles

Ring expansion reactions provide an elegant pathway to azetidines from more readily available smaller ring systems, most notably aziridines.

The one-carbon ring expansion of aziridines to azetidines is a powerful strategy for synthesizing the four-membered ring. nih.govnih.govchemrxiv.org This transformation can be achieved through various catalytic methods.

One approach involves a rhodium-catalyzed reaction of bicyclic methylene (B1212753) aziridines with a rhodium-bound carbene. nih.gov This formal [3+1] ring expansion proceeds through an ylide-type mechanism, where the strain of the methylene aziridine (B145994) facilitates a ring-opening/ring-closing cascade to yield highly substituted methylene azetidines with excellent stereoselectivity. nih.gov

Another innovative method employs biocatalysis. nih.govchemrxiv.orgacs.org Engineered "carbene transferase" enzymes, derived from cytochrome P450, can catalyze the enantioselective one-carbon ring expansion of aziridines. nih.govchemrxiv.orgacs.org This reaction proceeds via a organic-chemistry.orgchemrxiv.org-Stevens rearrangement and demonstrates exceptional stereocontrol, offering a green and highly selective route to chiral azetidines. nih.govchemrxiv.org The enzyme is capable of overriding competing side reactions, such as cheletropic extrusion, which is a common pathway for aziridinium (B1262131) ylides. nih.govchemrxiv.orgacs.org The utility of this biocatalytic method has been demonstrated on a gram scale. chemrxiv.org Other methods for aziridine ring expansion include gold-catalyzed cyclizations of propargylic aziridines and visible-light-induced expansions. acs.org

| Method | Aziridine Substrate | Carbon Source | Catalyst | Key Features |

| [3+1] Ring Expansion | Bicyclic methylene aziridines | Diazo compounds | Rhodium catalyst | High stereoselectivity, formation of methylene azetidines nih.gov |

| Biocatalytic Ring Expansion | N-Acyl aziridines | Diazoacetate | Engineered Cytochrome P450 | High enantioselectivity (99:1 er), organic-chemistry.orgchemrxiv.org-Stevens rearrangement nih.govchemrxiv.orgacs.org |

| Gold-Catalyzed Cyclization | Propargylic aziridines | Internal alkyne | Gold catalyst | Stereoselective formation of (Z)-alkylidene azetidines acs.org |

Ring-Expansion of Epoxy Amides

The ring-expansion of epoxy amides presents a pathway to functionalized azetidines. For instance, the reaction of N-oxiranylmethyl benzenesulfonamide (B165840) with β-chloro-cinnamaldehyde can lead to the formation of functionalized azetidines, among other products like 2,3-dihydrofurans, depending on the reaction conditions. acs.org The choice between using sodium iodide with potassium carbonate or lithium bromide with potassium carbonate can direct the outcome of this ring expansion, which proceeds through an enamide intermediate. acs.org

In a related context, the acid-mediated ring expansion of 2-ester-2-arylazetidine carbamates offers a route to 6,6-disubstituted 1,3-oxazinan-2-ones. This reaction is initiated by the protonation of the azetidine nitrogen, followed by ring-opening to form a carbocation intermediate that is subsequently trapped by the carbamate's oxygen. acs.org This methodology has been shown to be effective for a range of azetidine derivatives, including those with electron-donating and electron-withdrawing aryl groups. acs.org

Furthermore, ring expansion of donor-acceptor cyclopropanes mediated by a Lewis acid like magnesium iodide provides access to substituted azetidines. This transition-metal-free method involves the nucleophilic ring opening of the cyclopropane (B1198618) by a putative Mg-amide species generated from an iminoiodinane. chemrxiv.org This approach has demonstrated broad functional group tolerance and is notably successful in the ring expansion of challenging alkyl donor-acceptor cyclopropanes to yield aliphatic azetidines. chemrxiv.org

| Starting Material | Reagents | Product | Yield (%) | Ref |

| N-oxiranylmethyl benzenesulfonamide and β-chloro-cinnamaldehyde | NaI/K2CO3 or LiBr/K2CO3 | Functionalized azetidines/dihydrofurans | Not specified | acs.org |

| 2-ester-2-arylazetidine carbamates | Brønsted acids | 6,6-disubstituted 1,3-oxazinan-2-ones | up to 96% | acs.org |

| Donor-acceptor cyclopropanes and iminoiodinane | MgI2, TBAI | Substituted azetidines | 51-88% | chemrxiv.org |

| Alkyl donor-acceptor cyclopropanes and iminoiodinane | MgI2, TBAI | Aliphatic azetidines | 69-71% | chemrxiv.org |

Metal-Catalyzed Transformations

Metal catalysis has emerged as a powerful tool for the synthesis of azetidines, offering novel pathways with high efficiency and selectivity.

A flexible and stereoselective synthesis of chiral azetidin-3-ones has been developed utilizing a gold-catalyzed intermolecular oxidation of alkynes. nih.govnih.gov This method involves the oxidative cyclization of chiral N-propargylsulfonamides. The key to this transformation is the generation of reactive α-oxogold carbene intermediates through the intermolecular oxidation of the alkyne, which then undergo intramolecular N-H insertion to form the azetidin-3-one (B1332698) ring. nih.gov This approach avoids the use of toxic and potentially explosive diazo compounds, which are often employed in other syntheses of azetidin-3-ones. nih.gov The use of a t-butanesulfonyl protecting group is advantageous as it allows for the application of chiral t-butanesulfinimine chemistry and can be readily removed under acidic conditions. nih.govnih.gov

| Substrate | Catalyst | Oxidant | Product | Yield (%) | Ref |

| Chiral N-propargylsulfonamides | Gold catalyst | Not specified | Chiral azetidin-3-ones | Not specified | nih.govnih.gov |

| Furan-containing sulfonamide | Gold catalyst | Not specified | Conjugated imine (via ring opening) | 77% | nih.gov |

Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines. nih.govdntb.gov.uafrontiersin.org This reaction proceeds with high yields and demonstrates tolerance for a variety of functional groups, including those that are acid-sensitive or Lewis basic. nih.govfrontiersin.org The La(OTf)₃ catalyst promotes a C3-selective intramolecular aminolysis, leading to the formation of the four-membered azetidine ring. nih.gov Interestingly, the stereochemistry of the starting epoxy amine dictates the reaction outcome, as the corresponding trans-3,4-epoxy amines undergo a La(OTf)₃-catalyzed 5-endo-tet cyclization to yield 3-hydroxypyrrolidines. nih.govfrontiersin.org Computational studies suggest that the coordination of the lanthanum(III) ion to the substrate and/or product is responsible for this observed difference in regioselectivity between the cis and trans isomers. nih.govfrontiersin.org

| Substrate | Catalyst | Solvent | Product | Ref |

| cis-3,4-epoxy amine | La(OTf)₃ | CH₂Cl₂ (reflux) | Azetidine | nih.govdntb.gov.ua |

| trans-3,4-epoxy amine | La(OTf)₃ | Not specified | 3-Hydroxypyrrolidine | nih.govfrontiersin.org |

A titanium(IV)-mediated synthesis allows for the creation of spirocyclic NH-azetidines from oxime ethers. nih.govresearchgate.net This transformation utilizes either an alkyl Grignard reagent or a terminal olefin as a coupling partner. The proposed mechanism involves a Kulinkovich-type reaction, where a titanacyclopropane intermediate is formed. nih.govresearchgate.net This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the 1,2-dielectrophilic oxime ether to construct the spirocyclic azetidine ring in a single step. nih.govresearchgate.net This method provides access to structurally diverse and previously unreported NH-azetidines in moderate yields. nih.govresearchgate.net

| Reactants | Mediator | Proposed Intermediate | Product | Ref |

| Oxime ether, alkyl Grignard reagent or terminal olefin | Ti(IV) | Titanacyclopropane | Spirocyclic NH-azetidine | nih.govresearchgate.net |

Stereoselective and Enantioselective Synthesis of Azetidine Derivatives

The development of stereoselective methods is crucial for accessing chiral azetidines, which are important for pharmaceutical applications.

A general and scalable three-step method for the synthesis of chiral C2-substituted monocyclic azetidines has been reported, achieving good yields and high diastereoselectivity. acs.org This approach starts with the condensation of 3-chloropropanal (B96773) with a chiral tert-butanesulfinamide auxiliary to form a sulfinimine. Subsequent organometallic addition and intramolecular chloride substitution afford the azetidine ring. acs.org The diastereomers of the protected azetidine product can often be separated by normal phase chromatography, and subsequent deprotection yields the enantioenriched C2-substituted azetidine. acs.org This method is versatile, allowing for the introduction of aryl, vinyl, allyl, and alkyl substituents at the C2-position. acs.org

Another diastereoselective approach involves the iodine-mediated cyclization of homoallyl amines, which yields cis-2,4-disubstituted azetidines through a 4-exo-trig cyclization at room temperature. nih.gov The resulting iodo-azetidines can be further functionalized through nucleophilic displacement of the iodine. nih.gov

A two-step, regio- and diastereoselective synthesis of 2-arylazetidines has also been developed. acs.org This method relies on the use of strong alkali amide-type bases and allows for the formation of the strained four-membered ring over the thermodynamically more favorable five-membered pyrrolidine (B122466) ring under kinetically controlled conditions. acs.org Quantum chemical studies have provided insight into the regio- and stereoselectivity of this reaction. acs.org

| Method | Key Features | Products | Ref |

| Chiral tert-butanesulfinamide auxiliary | Scalable, high diastereoselectivity, separable diastereomers | Enantioenriched C2-substituted azetidines | acs.org |

| Iodine-mediated cyclization of homoallyl amines | 4-exo-trig cyclization, room temperature | cis-2,4-disubstituted azetidines | nih.gov |

| Superbase-induced reaction | Kinetically controlled, regio- and diastereoselective | 2-arylazetidines | acs.org |

Chiral Pool Strategies in Azetidine Synthesis

Chiral pool synthesis is a powerful approach that utilizes readily available, enantiomerically pure natural products as starting materials to construct complex chiral molecules. numberanalytics.comhandwiki.org This strategy is advantageous as it transfers the inherent chirality of the starting material to the target molecule, often simplifying the synthetic route and ensuring high enantiopurity. youtube.comstudysmarter.co.uk Natural compounds like amino acids, carbohydrates, and terpenes serve as common chiral starting points. numberanalytics.commdpi.com

In the context of synthesizing chiral azetidines, α-amino acids are particularly useful precursors. mdpi.combaranlab.org The general strategy involves using the amino acid's stereocenter to control the stereochemistry of the final azetidine ring. For instance, the synthesis of enantiopure indolizidine alkaloids has been achieved from α-amino acids, demonstrating the utility of this approach for creating nitrogen-containing heterocyclic compounds. baranlab.org

While direct examples detailing the synthesis of this compound from a chiral pool are not prevalent in the provided search results, the principles of chiral pool synthesis can be applied. A hypothetical route could start from a chiral amino acid where the side chain can be chemically modified to introduce the p-tolyl group. The synthesis would then proceed through a series of steps to form the four-membered azetidine ring while retaining the original stereochemistry.

A significant challenge in chiral pool synthesis is to select a starting material that closely resembles the target molecule to minimize the number of synthetic steps and potential loss of yield. handwiki.org Furthermore, reaction conditions must be carefully chosen to prevent racemization of the chiral centers throughout the synthesis. studysmarter.co.uk

Asymmetric Functionalization of Azetidines

An alternative to building the chiral azetidine ring from an acyclic precursor is the asymmetric functionalization of a pre-existing, often achiral or racemic, azetidine ring. This approach has gained considerable attention as new and efficient methods for azetidine functionalization have been developed. rsc.orgresearchgate.net These methods include lithiation followed by electrophilic trapping, nucleophilic displacement, and transition metal-catalyzed reactions. researchgate.net

Recent advancements have demonstrated the enantioselective synthesis of C2-functionalized azetidines through organocatalysis. nih.gov This methodology allows for the rapid preparation of functionalized azetidines with high enantiomeric excess. nih.gov Another notable development is the copper-catalyzed asymmetric boryl allylation of azetines, which provides convenient access to chiral 2,3-disubstituted azetidines. nih.gov This reaction installs two versatile functional groups onto the azetidine ring while creating two new stereogenic centers with high enantioselectivity. nih.gov

The direct asymmetric functionalization at the C3 position of the azetidine ring to introduce an aryl group like p-tolyl can be achieved through various cross-coupling reactions. For example, Hiyama cross-coupling reactions of 3-iodoazetidine with arylsilanes have been shown to produce 3-arylazetidines in good yields under mild conditions. organic-chemistry.org To achieve enantioselectivity, a chiral catalyst or ligand would be necessary.

The following table summarizes some recent methods for the asymmetric synthesis and functionalization of azetidines:

| Method | Description | Key Features | Reference |

| Organocatalytic α-chlorination | Enantioselective α-chlorination of aldehydes followed by in situ reduction and cyclization. | Provides N-unfunctionalized C2-functionalized azetidines, allowing for further derivatization. | nih.gov |

| Copper-catalyzed boryl allylation | Highly enantioselective difunctionalization of azetines using a copper/bisphosphine catalyst. | Installs boryl and allyl groups with concomitant construction of two new stereogenic centers. | nih.gov |

| Gold-catalyzed oxidative cyclization | Cyclization of chiral N-propargylsulfonamides to form chiral azetidin-3-ones. | Bypasses toxic diazo intermediates and allows for easy removal of the protecting group. | nih.gov |

| Lanthanide-catalyzed intramolecular aminolysis | Regioselective aminolysis of cis-3,4-epoxy amines catalyzed by La(OTf)₃. | Proceeds in high yields even with acid-sensitive functional groups. | frontiersin.org |

| Hiyama cross-coupling | Coupling of 3-iodoazetidine with arylsilanes. | Provides a route to 3-arylazetidines under mild conditions. | organic-chemistry.org |

These strategies highlight the versatility and growing toolbox available to synthetic chemists for the preparation of structurally diverse and enantiomerically pure azetidine derivatives, including those analogous to this compound. The choice of synthetic route depends on factors such as the availability of starting materials, the desired substitution pattern, and the required stereochemistry of the final product.

Reactivity Profiles and Mechanistic Investigations of 3 P Tolyl Azetidine Hydrochloride and Azetidine Systems

Ring-Opening Reactions of the Azetidine (B1206935) Core

The inherent ring strain of azetidines makes them susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity can be modulated by the nature of the substituents on the ring, the activating groups on the nitrogen atom, and the choice of nucleophile and catalyst.

Nucleophilic Ring Opening by Organotrifluoroborates

A notable transition-metal-free method for the ring-opening of azetidines involves the use of organotrifluoroborates. nih.gov This process is effective for 2-aryl-substituted N-tosylazetidines, reacting with various organotrifluoroborates, including vinyl, alkynyl, and aryl variants. The reaction is typically promoted by a combination of lithium perchlorate (B79767) (LiClO₄) and tetrabutylammonium (B224687) hydrogen sulfate (B86663) ((n-Bu)₄NHSO₄), which are thought to generate lithium hydrogen sulfate (LiHSO₄) in situ. The proposed mechanism involves the activation of the azetidine towards ring-opening through N-H and O-Li coordination, which facilitates the formation of a carbocationic intermediate that is subsequently trapped by the organotrifluoroborate nucleophile. This method underscores the ability to forge new carbon-carbon bonds at the γ-position of an amine chain under mild conditions. nih.gov

Lewis Acid-Promoted Ring Opening with Aromatic Nucleophiles

Lewis acids are effective promoters for the ring-opening of azetidines with aromatic nucleophiles through a Friedel-Crafts-type mechanism. nih.govrsc.org This reaction achieves the cleavage of the N-C bond in the azetidine ring under practical conditions. For instance, the reaction of 2-aryl-N-tosylazetidines with alcohols, promoted by a Lewis acid like copper(II) triflate (Cu(OTf)₂), proceeds via a highly regioselective Sₙ2-type pathway to yield 1,3-amino ethers in excellent yields and with good enantiomeric excess. rsc.org The mechanism is supported by the formation of nonracemic products, indicating a backside nucleophilic attack. rsc.org This method is significant as it provides access to valuable 1,3-amino ether structures. rsc.org

Table 1: Lewis Acid-Promoted Ring Opening of 2-Aryl-N-tosylazetidines with Alcohols

| Azetidine Substrate | Alcohol | Lewis Acid | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| (R)-2-Phenyl-N-tosylazetidine | Methanol (B129727) | Cu(OTf)₂ | (R)-3-Methoxy-3-phenyl-N-tosylpropan-1-amine | 95% | 85% | rsc.org |

| (R)-2-Phenyl-N-tosylazetidine | Ethanol | Cu(OTf)₂ | (R)-3-Ethoxy-3-phenyl-N-tosylpropan-1-amine | 92% | 84% | rsc.org |

| (R)-2-Phenyl-N-tosylazetidine | Isopropanol | Cu(OTf)₂ | (R)-3-Isopropoxy-3-phenyl-N-tosylpropan-1-amine | 88% | 80% | rsc.org |

Regioselective Ring Opening with Fluorinating Reagents

The introduction of fluorine into organic molecules can significantly alter their properties. A novel method for the synthesis of γ-fluorinated amines involves the regioselective ring-opening of azetidines using Olah's reagent (a pyridine-hydrogen fluoride (B91410) complex). nih.gov This reaction proceeds under very mild conditions and is tolerant of both 2-aryl and 2-tert-butyl substituents on the azetidine ring. The proposed mechanism involves the acid-promoted activation of the azetidine nitrogen, leading to the formation of a carbocationic intermediate which is then attacked by the fluoride ion. nih.gov Notably, these reaction conditions are applicable to both aziridines and azetidines, providing a versatile route to fluorinated amine derivatives. nih.gov

Enantioselective Ring Opening via Hydrogen-Bond-Donor Catalysis

A significant advancement in azetidine chemistry is the development of enantioselective ring-opening reactions catalyzed by chiral hydrogen-bond donors. rsc.orgmagtech.com.cnacs.orgrsc.org Chiral squaramide catalysts have been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines with a variety of alkyl and acyl halides. rsc.orgmagtech.com.cnacs.orgrsc.org This method exhibits broad substrate scope, accommodating different steric features on both the azetidine and the halide. rsc.orgmagtech.com.cnacs.orgrsc.org The catalyst is believed to operate by recognizing and stabilizing the dipolar transition state of the Sₙ2 ring-opening mechanism through a network of electrostatic interactions. magtech.com.cn This approach provides a powerful framework for designing catalysts that can achieve high enantioselectivity in reactions that proceed through polar mechanisms. magtech.com.cnrsc.org

Table 2: Enantioselective Ring Opening of Azetidines Catalyzed by a Chiral Squaramide

| Azetidine Substrate | Halide | Catalyst Loading | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| N-Boc-3-phenylazetidine | Benzyl Bromide | 5 mol % | N-Boc-3-benzylamino-1-phenylpropane | 99% | 97% | acs.org |

| N-Boc-3-methylazetidine | Benzoyl Chloride | 5 mol % | N-Boc-3-(benzoylamino)-1-methylpropane | 95% | 92% | rsc.orgacs.org |

| N-Boc-3-isobutylazetidine | Allyl Bromide | 5 mol % | N-Boc-3-(allylamino)-1-isobutylpropane | 98% | 95% | rsc.orgacs.org |

Ring-Expansion Reactions of Azetidines

Beyond ring-opening, the strained azetidine ring can also undergo ring-expansion reactions, providing access to larger heterocyclic systems. These transformations often proceed through rearrangement pathways initiated by the cleavage of one of the ring bonds.

Formation of Pyrrolin-4-ones from 2-Azetidinyl Ynones

A notable example of a ring-expansion reaction is the gold(I)-catalyzed transformation of 2-azetidinyl ynones into pyrrolin-4-ones. This method utilizes 2-acyl azetidines, which can be synthesized from the ring contraction of α-halo pyrrolidinones. The ring expansion is proposed to proceed through a sequential σ-activation of the azetidine nitrogen and π-activation of the ynone by a cationic gold(I)-phosphine catalyst. This cascade process results in the formation of the five-membered pyrrolin-4-one ring system, demonstrating a powerful synthetic strategy for converting four-membered heterocycles into five-membered ones.

Theoretical Studies of Ring Expansion Mechanisms

The inherent ring strain of azetidines makes them susceptible to ring-opening and expansion reactions, transforming the four-membered ring into larger, often more stable, heterocyclic systems. Theoretical and computational studies have been instrumental in elucidating the mechanisms governing these transformations.

One prominent pathway is the acid-mediated ring expansion. For instance, N-protected 2,2-disubstituted azetidines can undergo a novel ring expansion to form 6,6-disubstituted 1,3-oxazinan-2-ones when treated with Brønsted acids. acs.org Mechanistic proposals, supported by the observation that electron-donating aryl groups at the 2-position enhance reaction yields, suggest a process initiated by the protonation of the azetidine nitrogen. This is followed by the cleavage of a C–N bond to generate a tertiary carbocation intermediate. The carbocation is subsequently trapped intramolecularly by the oxygen atom of the carbamate (B1207046) protecting group, leading to the six-membered ring product. acs.org

Another significant ring expansion mechanism is the digitellinc.comthieme-connect.com-Stevens rearrangement, which involves the formation of an ammonium (B1175870) ylide followed by a rearrangement to achieve a one-carbon ring expansion. While this has been demonstrated for expanding aziridines to azetidines, the principles are relevant to azetidine chemistry. nih.gov A hypothetical mechanism involves the reaction of a nucleophilic aziridine (B145994) with an electrophilic carbene source (like an iron carbenoid), which forms an aziridinium (B1262131) ylide. This ylide then undergoes the digitellinc.comthieme-connect.com-rearrangement. nih.gov The diradical nature of the Stevens rearrangement has historically made it a challenge for asymmetric catalysis, though recent enzymatic approaches have shown remarkable stereocontrol. nih.gov The regioselectivity of such ring-opening and expansion reactions is heavily influenced by the electronic effects of the substituents on the azetidine ring. magtech.com.cn

Functionalization and Modification of Azetidine Derivatives

The functionalization of the azetidine core is crucial for its application in medicinal chemistry and materials science. A variety of strategies have been developed to modify the ring at different positions, leveraging the unique reactivity of this strained heterocycle.

Direct and Stereoselective C(sp³)–H Functionalization

Directly converting C–H bonds to C–C or C–X bonds is a highly efficient strategy in organic synthesis. For azetidines, palladium-catalyzed directed C(sp³)–H arylation at the C3 position has been developed as a powerful method. This approach allows for the introduction of aryl groups onto the azetidine ring, providing access to valuable, stereochemically defined building blocks for drug discovery. acs.org

Furthermore, intramolecular C(sp³)–H functionalization has been achieved using rhodium(II) azavinyl carbenes generated from N-sulfonyltriazoles. nih.govresearchgate.net This methodology enables the formation of new ring systems, such as fused N-heterotricycles, through processes like intramolecular C-H amination. nih.gov The choice of reaction conditions can allow for stereodivergence, providing selective access to different diastereomers. researchgate.net These methods highlight the potential to create complex, polycyclic structures from simple azetidine precursors through the strategic activation of otherwise inert C–H bonds.

Alpha-Lithiation and Electrophilic Trapping Strategies

The deprotonation of the α-carbon (the carbon atom adjacent to the nitrogen) of an azetidine ring using a strong base, followed by quenching with an electrophile, is a robust method for introducing substituents at the 2-position. The success and regioselectivity of this strategy are highly dependent on the nature of the activating group on the azetidine nitrogen. acs.orguni-muenchen.de

N-thiopivaloyl and N-tert-butoxythiocarbonyl (N-Botc) groups have proven to be effective directing groups for this transformation. rsc.org Interestingly, the choice between these two groups can direct the lithiation to either the α- (C2) or α'- (C4) position. acs.org NMR and computational studies have rationalized this regiodivergence, attributing it to the preferential lithiation from the lowest energy rotameric form of the N-acylazetidine. acs.orgnih.gov The stereochemical outcome of the electrophilic trapping can also be dependent on the electrophile used. rsc.orgnih.gov This methodology has been successfully applied to the stereoselective synthesis of various 2-substituted azetidines, including 2-substituted 3-hydroxyazetidines. nih.gov The dynamic behavior of the lithiated intermediates, which can be configurationally labile but lead to a highly stereoselective outcome through thermodynamic convergence, has also been a subject of detailed investigation. mdpi.com

Chemoselective Displacement and Acylation

Chemoselectivity is a key challenge when functionalizing molecules with multiple reactive sites, a common feature in azetidine derivatives. Acylation, the introduction of an R-C(=O) group, is a fundamental transformation. In the presence of competing nucleophiles, such as amino and hydroxyl groups, direct and selective acylation often requires careful control of reaction conditions. nih.gov For azetidines, acylation typically occurs at the nitrogen atom after the removal of a protecting group. This can be performed as part of a multi-step, one-pot sequence, for example, following a cyclization and deprotection, to generate libraries of azetidine amides. acs.org

Chemoselective displacement reactions are also vital. For instance, in multifunctional azetidine-based ligands, selective alkylation can be achieved at a specific nitrogen atom, such as a terminal amino group on a substituent, without affecting the azetidine ring nitrogen. This allows for the synthesis of complex polydentate ligands from a common azetidine precursor. rsc.org

Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Azetidines

Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating radical intermediates for C–C bond formation. digitellinc.comchemrxiv.org This technology has been successfully applied to the functionalization of 3-aryl-azetidines. acs.org In this process, a 3-aryl-3-carboxyazetidine precursor undergoes decarboxylation upon exposure to a photocatalyst and visible light, generating a tertiary benzylic radical. digitellinc.comresearchgate.net

This highly reactive intermediate can then be trapped by activated alkenes, such as acrylates, in a Giese-type addition to form medicinally relevant 3-aryl-3-alkyl substituted azetidines. chemrxiv.orgchemrxiv.org The reaction is notable for its tolerance of various functional groups and its straightforward setup. digitellinc.com Computational studies have revealed that the strained four-membered ring plays a crucial role in the reaction's success. Compared to less strained systems, the azetidine structure promotes the desired productive reaction pathway by rendering the Giese addition step more exergonic and irreversible, thereby minimizing side reactions like radical dimerization. acs.orgresearchgate.net

N-Functionalization Strategies (e.g., N-Arylation, N-Pentafluorosulfanyl)

Modification of the azetidine nitrogen atom is a primary strategy for tuning the properties of the heterocycle.

N-Arylation: The introduction of an aryl group onto the azetidine nitrogen (N-arylation) is a common and important transformation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective for this purpose, allowing a wide range of N-arylazetidines to be synthesized from azetidine and aryl bromides without cleavage of the strained ring. thieme-connect.comuni-muenchen.de Copper-catalyzed N-arylation has also been employed as a key step in the synthesis of diversely substituted N-aryl-2-cyanoazetidines from β-amino alcohols. organic-chemistry.orgresearchgate.net These methods provide reliable access to N-aryl azetidines, which are important scaffolds in medicinal chemistry. organic-chemistry.org

N-Pentafluorosulfanyl Functionalization: The pentafluorosulfanyl (SF₅) group is of great interest in medicinal chemistry due to its unique properties, including high electronegativity, thermal stability, and lipophilicity, which can significantly improve a drug candidate's metabolic stability and binding affinity. chemrxiv.orgnih.gov However, methods for its introduction have been limited.

Recently, novel strategies have been developed for the synthesis of N-SF₅ azetidines. chemrxiv.org One innovative approach utilizes a strain-release strategy, reacting 1-azabicyclo[1.1.0]butanes (ABBs) with a shelf-stable imine-SF₅ reagent under visible-light photocatalysis. acs.orgacs.org This method provides straightforward access to a new class of N-pentafluorosulfanylated azetidines under mild conditions. The reaction optimization for this transformation is detailed in the table below.

| Entry | Deviation from Standard Conditions | Yield (%) |

|---|---|---|

| 1 | None (EtOAc solvent) | 76 |

| 2 | THF instead of EtOAc | 51 |

| 3 | Toluene instead of EtOAc | 41 |

| 4 | DCM instead of EtOAc | 35 |

| 5 | MeCN instead of EtOAc | 12 |

| 6 | i-PrOH or DMSO instead of EtOAc | 0 |

This modular approach is well-suited for late-stage functionalization and demonstrates broad functional group tolerance, opening the door for the wider application of N-SF₅ azetidines as bioisosteres in drug design. chemrxiv.org

Mechanistic Studies of Azetidine Transformations

Understanding the mechanisms of azetidine transformations is crucial for controlling reaction outcomes and designing synthetic pathways. These studies often involve a combination of experimental observations, kinetic analysis, and computational modeling to elucidate the intricate steps involved in bond cleavage and formation.

The transformation of azetidines can proceed through several distinct mechanistic pathways, often dictated by the reagents, catalysts, and substitution pattern of the azetidine itself. The ring-opening reactions are particularly common and are often facilitated by Lewis acid catalysis or the conversion of the azetidine to a more reactive quaternary ammonium salt. magtech.com.cn

A primary pathway involves nucleophilic ring-opening , where the regioselectivity is heavily influenced by electronic effects. For azetidines bearing unsaturated substituents (like aryl or acyl groups) at the 2-position, the C2-N bond is preferentially cleaved. This is because the unsaturated group can stabilize the transition state through conjugation. magtech.com.cn In an acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates, the proposed mechanism involves the initial protonation of the azetidine nitrogen. This is followed by the cleavage of a C–N bond to generate a stabilized carbocation intermediate , which is subsequently trapped by the carbamate's oxygen atom to form a six-membered 1,3-oxazinan-2-one. acs.org The stability of this carbocation is enhanced by electron-donating groups on the aryl substituent. acs.org

Photochemical reactions offer alternative pathways. For instance, azetidine ketones can undergo a photochemical rearrangement through a 1,3-biradical intermediate to yield pyrroles. bhu.ac.in Another photochemical route, the Norrish-Yang cyclization of α-aminoacetophenones, produces highly strained azetidinol (B8437883) intermediates that can be subsequently opened. beilstein-journals.orgresearchgate.net

More complex transformations can involve unique intermediates. The reaction of azetidines with anomeric amide reagents is proposed to proceed through an azomethine imine intermediate . acs.org This reactive species can then undergo further rearrangements. Additionally, certain ring-opening/closure reactions are suggested to occur via a zwitterionic intermediate . rsc.org In reductive ring-opening reactions promoted by sodium dispersion, the mechanism is thought to involve a single electron transfer (SET) to the amide carbonyl, forming an amide ketyl radical , which then undergoes scission of the N-C bond. rsc.org

Table 1: Proposed Intermediates in Azetidine Transformations

| Reaction Type | Proposed Intermediate(s) | Description | Source(s) |

|---|---|---|---|

| Acid-Mediated Ring Expansion | Carbocation | Formed upon C-N bond cleavage following nitrogen protonation; stabilized by adjacent aryl groups. | acs.org |

| Reductive Ring Opening | Amide Ketyl Radical | Generated by single electron transfer to an N-acyl group, leading to N-C bond scission. | rsc.org |

| Photochemical Rearrangement | 1,3-Biradical | Formed from azetidine ketones via intramolecular hydrogen shift upon irradiation. | bhu.ac.in |

| Ring Opening/Closure | Zwitterionic Intermediate | Proposed in Rhodium-catalyzed reactions of azetidines with diazo compounds. | rsc.org |

| Reaction with Anomeric Amides | Azomethine Imine | Generated from the reaction of the secondary amine with the reagent, leading to further rearrangement. | acs.org |

| Rearrangement of 2-bromomethyl-2-methylaziridines | Bicyclic Aziridinium Intermediate | Forms in acetonitrile, leading to the formation of azetidines. | nih.gov |

Influence of Protecting Groups on Reactivity

The protecting group on the azetidine nitrogen is not merely a passive spectator; it plays a critical role in modulating the ring's reactivity and directing the course of a reaction. The choice of protecting group can influence the electronic properties of the nitrogen atom, the steric environment around the ring, and the stability of reaction intermediates.

For example, in palladium-catalyzed C(sp³)–H arylation reactions, an N-trifluoroacetyl (TFA) group on the azetidine ring is crucial for the reaction's success. rsc.org This electron-withdrawing group likely modifies the reactivity of the ring system to favor the desired C-H activation and subsequent arylation. Importantly, the TFA group can be removed in situ, demonstrating its role as a transient directing group. rsc.org Similarly, the use of an N-p-methoxyphenyl (PMP) group has been shown to activate the azetidine for ring expansion reactions with diazo compounds. rsc.org

In the context of photochemical transformations, the protecting group's nature is decisive. A study on the Norrish-Yang cyclization of α-aminoacetophenones to form azetidinols revealed that sulfonyl-based protecting groups were highly effective. beilstein-journals.org Furthermore, the successful development of a two-step process involving this cyclization and a subsequent ring-opening was dependent on using a benzhydryl protecting group, which both orchestrates the photochemical step and facilitates the final ring-opening. beilstein-journals.org

During the enantioselective ring-opening of 3-substituted azetidines, a systematic survey of N-protecting groups was essential in optimizing the reaction. acs.org The choice of protecting group, in concert with the catalyst and reagents, dictates the efficiency and stereochemical outcome of the nucleophilic attack. The ring expansion of azetidine carbamates to 1,3-oxazinan-2-ones inherently depends on the carbamate protecting group, which acts as an internal nucleophile to trap the carbocation intermediate formed upon ring opening. acs.org

Table 2: Role of N-Protecting Groups in Azetidine Reactivity

| Protecting Group | Reaction Type | Influence on Reactivity | Source(s) |

|---|---|---|---|

| Trifluoroacetyl (TFA) | Pd-catalyzed C(sp³)–H Arylation | Enables cis-stereoselective arylation; acts as a directing group. | rsc.org |

| p-Methoxyphenyl (PMP) | Rh-catalyzed Ring Expansion | Activates the azetidine for reaction with diazo compounds. | rsc.org |

| Benzhydryl (CH(Ph)₂) | Photochemical Cyclization / Ring Opening | Orchestrates Norrish-Yang cyclization and facilitates subsequent ring-opening. | beilstein-journals.org |

| Sulfonyl (e.g., Ts) | Photochemical Cyclization | Promotes the Norrish-Yang cyclization of α-aminoacetophenones. | beilstein-journals.org |

| Carbamate (e.g., Boc) | Acid-Mediated Ring Expansion | Acts as an intramolecular nucleophile to trap the ring-opened carbocation intermediate. | acs.org |

Solvent-Controlled Selectivity in Ring Transformations

The choice of solvent can have a profound impact on the reaction pathway and selectivity of azetidine transformations, often by influencing the nature of ionic intermediates or by differential solvation of transition states.

A striking example is the reaction of 2-bromomethyl-2-methylaziridines with nucleophiles, which can be selectively steered towards either aziridines or azetidines simply by changing the solvent. nih.gov In dimethylformamide (DMF), the reaction proceeds through direct bromide displacement to yield functionalized aziridines. However, in acetonitrile, the reaction pathway shifts to a rearrangement via a bicyclic aziridinium intermediate, resulting in the formation of azetidines. nih.gov This solvent-dependent behavior was further supported by DFT calculations. nih.gov

Solvent effects are also critical in controlling the regioselectivity of N-alkylation in azolo-fused heterocycles. nih.gov The alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with iodomethane (B122720) using NaHMDS as a base shows a dramatic reversal of selectivity based on the solvent. In a less polar solvent like tetrahydrofuran (B95107) (THF), the reaction selectively occurs at the N2 position. It is proposed that close ion pairs (CIPs) or tight ion pairs (TIPs) are the reactive species, where coordination of the sodium ion directs the alkylation. nih.gov In contrast, conducting the same reaction in a highly polar solvent like dimethyl sulfoxide (B87167) (DMSO) reverses the selectivity, favoring alkylation at the N1 position. This is attributed to the formation of solvent-separated ion pairs (SIPs), where the cation is solvated by DMSO, freeing the anion to react based on its inherent nucleophilicity. nih.gov

In the enantioselective ring-opening of azetidines catalyzed by a chiral squaramide, ethereal solvents like 2-MeTHF were found to provide optimal enantioselectivity. acs.org The use of highly polar solvents led to a significant drop in selectivity, supporting a mechanism that relies on specific noncovalent interactions between the substrate, reagent, and catalyst, which are disrupted by strongly coordinating solvents. acs.org Similarly, the selectivity between rsc.orgnih.gov (Stevens) and bhu.ac.inrsc.org (Sommelet-Hauser) rearrangements of ammonium ylides can be controlled by solvent and base. acs.org Conditions that promote "naked" ylides, such as using alkali metal bases in DMSO, favor the rsc.orgnih.gov rearrangement. Conversely, switching to methanol, which can form strong hydrogen bonds with the ylide, reverses the selectivity to favor the bhu.ac.inrsc.org rearrangement. acs.org

Table 3: Examples of Solvent-Controlled Selectivity in Azetidine and Related Systems

| Reaction System | Solvent 1 (Outcome) | Solvent 2 (Outcome) | Proposed Rationale | Source(s) |

|---|---|---|---|---|

| 2-bromomethyl-2-methylaziridine + Nucleophile | Dimethylformamide (Aziridine product) | Acetonitrile (Azetidine product) | Switch between direct displacement and rearrangement via a bicyclic intermediate. | nih.gov |

| N-Alkylation of pyrazolo[3,4-d]pyrimidine | Tetrahydrofuran (N2-alkylation) | Dimethyl Sulfoxide (N1-alkylation) | Control over reactive species: Close Ion Pairs (CIPs) vs. Solvent-Separated Ion Pairs (SIPs). | nih.gov |

| Chiral Squaramide-catalyzed Ring Opening of Azetidines | 2-MeTHF (High enantioselectivity) | Highly Polar Solvents (Low enantioselectivity) | Preservation of key noncovalent catalyst-substrate interactions in less polar solvents. | acs.org |

| Rearrangement of Ammonium Ylides | DMSO (Favors rsc.orgnih.gov rearrangement) | Methanol (Favors bhu.ac.inrsc.org rearrangement) | Hydrogen bonding in methanol disfavors the bhu.ac.inrsc.org transition state thermodynamically, leading to kinetic selectivity. | acs.org |

Computational and Theoretical Chemistry of Azetidine Derivatives

Quantum Chemical Studies (e.g., DFT, MP2)

Quantum chemical methods are at the forefront of computational analysis, offering a detailed picture of molecular systems at the electronic level. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are particularly powerful for studying azetidine (B1206935) derivatives.

The electronic structure of a molecule governs its chemical behavior. Quantum chemical calculations provide a quantitative understanding of this structure and the associated energies.

DFT and MP2 methods are frequently used to analyze the electronic properties and energetics of azetidine derivatives. researchgate.netresearchgate.netrsc.org For instance, DFT calculations can elucidate the distribution of electron density, identify frontier molecular orbitals (HOMO and LUMO), and map the molecular electrostatic potential. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. The electrostatic potential of triazolyl polycyclic compounds containing an azetidine structure, for example, has been used to suggest their reactivity towards nucleophiles. nih.gov

Energy decomposition analysis (EDA), particularly when based on methods like MP2, offers a detailed breakdown of the interaction energy between molecules or molecular fragments. escholarship.org This analysis separates the total interaction energy into distinct physical components:

Frozen Interaction: Includes permanent electrostatics and Pauli repulsion.

Polarization: Represents the energy lowering due to the distortion of each fragment's electron cloud in the presence of the other.

Charge Transfer: Accounts for the energy stabilization from the flow of electrons between fragments.

Dispersion: A correlation effect arising from instantaneous fluctuations in electron density.

Such analyses are vital for understanding the non-covalent interactions that can dictate the structure and function of complex azetidine-containing systems. escholarship.org Furthermore, theoretical calculations are employed to determine thermodynamic properties like the heat of formation (HOF), which is a critical parameter for assessing the stability of energetic materials incorporating azetidine rings. nih.govresearchgate.net

| Energy Component | Value (kcal/mol) |

|---|---|

| Electrostatics | -8.5 |

| Pauli Repulsion | +12.0 |

| Polarization | -2.1 |

| Charge Transfer | -1.8 |

| Dispersion | -4.5 |

| Total Interaction Energy | -4.9 |

The azetidine ring is not planar. It exists in puckered conformations, and the specific conformation adopted can significantly influence the molecule's biological activity and reactivity. Quantum chemical calculations are essential for exploring the potential energy surface of azetidine derivatives and identifying the most stable conformers. nih.gov

The degree of ring puckering and the orientation of substituents are determined by a delicate balance of ring strain, steric hindrance, and electronic interactions. Theoretical studies can predict the geometries of different conformers and calculate their relative energies. For example, in a study on azithromycin, which contains a large ring, DFT calculations coupled with molecular dynamics simulations were used to identify the predominant conformations in solution by analyzing key dihedral angles. nih.gov A similar approach can be applied to simpler azetidine derivatives like 3-(p-Tolyl)azetidine hydrochloride to understand how the p-tolyl substituent influences the ring's conformation. The introduction of substituents can create multiple stable or metastable states, and computational analysis helps to map these and understand the barriers to interconversion.

The redox behavior of azetidines is critical in various chemical and biological processes. Theoretical studies can model the oxidation and reduction of azetidine isomers to understand their feasibility and mechanisms. For instance, the photo-oxidation of an azetidine derivative has been studied theoretically to understand DNA repair mechanisms. researchgate.net These studies calculate the energetics of electron transfer and subsequent structural rearrangements.

In one such study, calculations revealed the reaction profile for the ring-opening of an oxidized azetidine system. The cleavage of the C1-C2 bond in the trans-isomer was shown to proceed through a specific transition state, providing insight into the molecule's stability upon oxidation. researchgate.net Understanding these redox properties is crucial, as azetidine derivatives are found in many pharmaceuticals, and their metabolic pathways can involve oxidation or reduction steps.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic view of chemical processes involving azetidines.

A significant challenge in synthetic chemistry is predicting which reactions will be successful. Computational modeling has emerged as a powerful tool for pre-screening potential reactants and reaction conditions, thereby saving significant experimental time and resources. thescience.devmit.edu

Researchers have developed computational models to predict the outcome of photocatalyzed reactions that form azetidines from alkenes and oximes. thescience.devmit.edu By calculating the frontier orbital energies for a range of substrates, these models can quickly predict whether a given pair of reactants is likely to form an azetidine. thescience.dev The models can also incorporate factors that influence reaction yield, such as the steric availability of atoms for reaction. thescience.dev This predictive power allows chemists to focus on substrate combinations with a high probability of success, expanding the accessible range of azetidine derivatives. thescience.dev

| Alkene Substrate | Oxime Substrate | Predicted Feasibility | Predicted Yield | Experimental Result |

|---|---|---|---|---|

| Styrene | Acetophenone Oxime | High | High | 85% Yield |

| Cyclohexene | Acetone Oxime | High | Moderate | 55% Yield |

| 1-Octene | Benzaldehyde Oxime | Low | Low | No Reaction |

| trans-Stilbene | Acetophenone Oxime | Moderate | Low | 15% Yield |

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Molecular modeling is used extensively to locate transition states and calculate their energies, providing critical insights into reaction kinetics and selectivity. nih.govfrontiersin.orgacs.org

For example, in the lanthanum-catalyzed intramolecular aminolysis of epoxy amines to form azetidines, DFT calculations were used to model the transition states for the formation of both the desired azetidine ring and a potential pyrrolidine (B122466) byproduct. nih.govfrontiersin.org The calculations showed that the energy barrier for the azetidine-forming transition state was significantly lower than for the pyrrolidine, explaining the high regioselectivity observed experimentally. nih.govfrontiersin.org Similarly, computational studies on the reactivity of cyclic isodiazenes showed that azetidines undergo nitrogen deletion to form cyclopropanes, a process rationalized by modeling the transition states and intermediates involved. acs.orgacs.org Modeling these fleeting, high-energy structures provides a level of mechanistic detail that is often inaccessible through experimental methods alone.

Investigation of Dynamic Phenomena and Complexation Effects

The four-membered azetidine ring is not a static, planar structure. It undergoes dynamic processes such as ring-puckering and nitrogen inversion. Furthermore, its nitrogen atom can coordinate with various species, leading to complexation effects that significantly alter its reactivity.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding these phenomena. For instance, research on the lithiation of N-alkyl-2-oxazolinylazetidines has shown that the resulting lithiated intermediate is configurationally labile, unlike its more rigid aziridine (B145994) counterpart. mdpi.comcnr.it This instability is attributed to the lower energy barriers for nitrogen inversion and ring puckering in the larger azetidine ring. nih.govuniba.it

DFT calculations have been used to model the complexation of lithiated azetidines, suggesting the formation of η3-coordinated species where the lithium ion interacts with the substituent's C=N bond. cnr.itresearchgate.net These calculations help rationalize the high stereoselectivity observed in subsequent reactions. mdpi.comresearchgate.net The models can predict the most stable structures and compute spectroscopic data, such as vibrational frequencies (νC=N), which align well with experimental values obtained through techniques like in-situ FT-IR. nih.govuniba.it

Table 1: Calculated Properties of Azetidine Intermediates

| System | Computational Method | Calculated Property | Finding | Reference |

|---|---|---|---|---|

| Lithiated N-phenylethyl-2-oxazolinylazetidine | DFT (ωB97XD/6-31+G(d,p) with IEF-PCM) | Gibbs Free Energies of diastereomeric intermediates | Revealed the relative stability of η3-complexes, with the anti-isomer being the most stable. | uniba.itresearchgate.net |

| Lithiated N-alkyl-2-oxazolinylazetidines | DFT | Energy barrier for C-Li inversion | Lower inversion barrier compared to analogous aziridines, leading to configurational lability. | nih.gov |

| Neutral (2R,1'R)-1 and (2S,1'R)-1 oxazolinylazetidines | DFT | Computed νC=N wavenumber | Good agreement with experimental FT-IR values, confirming the anti-arrangement of substituents. | uniba.it |

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is a powerful tool for mapping the reaction pathways of azetidine derivatives, identifying transition states, and calculating activation energies. This insight is crucial for understanding and predicting the outcomes of reactions involving these strained rings.

Analysis of C-N and C-C Bond Insertion in Ring Expansion

Ring expansion reactions are a key transformation for azetidines, allowing for the synthesis of larger, often more stable, heterocyclic systems like pyrrolidines. These reactions can proceed through the insertion of a carbon-based fragment into either a C-N or a C-C bond of the ring.

Computational studies have shed light on the mechanisms of these processes. For example, in the cobalt-catalyzed carbonylation of azetidine, the insertion of carbon monoxide occurs into the less substituted C-N bond, a process that has been rationalized through proposed mechanistic cycles. epfl.ch Similarly, biocatalytic ring expansions of aziridines to azetidines have been studied, with hypothetical mechanisms involving the formation of electrophilic iron carbenoid intermediates that react with the nitrogen heterocycle. nih.gov While this study focuses on aziridine expansion, the principles of N-nucleophilicity and strain are directly relevant to azetidine reactivity. nih.gov The decreased N-nucleophilicity in less strained systems can hinder their ability to participate in such reactions, a factor that can be quantified computationally. nih.gov

Understanding Radical Reactivity in Strained Rings

The inherent strain energy of the azetidine ring makes it susceptible to ring-opening reactions initiated by radicals. researchgate.net This reactivity can be harnessed for synthetic purposes, and computational methods are key to understanding the underlying mechanisms.

Recent research has explored the radical strain-release (RSR) photocatalysis of azabicyclo[1.1.0]butanes (ABBs), highly strained precursors, to form functionalized azetidines. chemrxiv.orgresearchgate.net DFT calculations were integral to investigating the mechanism of this process. chemrxiv.orgresearchgate.net These studies help explain how radical intermediates, generated via an energy-transfer process from a photosensitizer, are intercepted by the strained ABB scaffold to yield azetidine products. chemrxiv.orgresearchgate.net The computational analysis of such radical processes provides critical information on reaction feasibility and selectivity, guiding the development of new synthetic methods for accessing complex azetidine derivatives. chemrxiv.orgresearchgate.net

Table 2: Comparison of Ring-Strain Energies

| Compound | Ring-Strain Energy (kcal/mol) | Reference |

|---|---|---|

| Aziridine | ~26.7 - 27.7 | rsc.orgresearchgate.net |

| Azetidine | ~25.2 - 25.4 | rsc.orgresearchgate.net |

| Cyclobutane (B1203170) | ~26.4 | researchgate.net |

| Pyrrolidine | ~5.4 - 5.8 | rsc.orgresearchgate.net |

| Piperidine | ~0 | researchgate.net |

Synthetic Applications of Azetidines As Advanced Building Blocks

Versatility of Azetidine (B1206935) Scaffolds in Organic Synthesis

Azetidine scaffolds, such as the one found in 3-(p-Tolyl)azetidine hydrochloride, are prized for their versatility in organic synthesis. lifechemicals.comresearchgate.net The inherent ring strain of the four-membered ring can be strategically exploited in ring-opening reactions to generate more complex acyclic structures with controlled stereochemistry. Conversely, the azetidine ring can be maintained as a rigid conformational constraint in the final molecule, which can be advantageous for optimizing biological activity. pharmablock.com The presence of the nitrogen atom provides a handle for further functionalization, allowing for the introduction of a wide array of substituents and the construction of diverse molecular libraries. researchgate.net

The reactivity of the azetidine ring is influenced by the substituents on both the nitrogen and carbon atoms. For instance, N-arylsulfonylimines can undergo visible-light-mediated [2+2] photocycloadditions with alkenes to produce functionalized azetidines. researchgate.net Furthermore, the development of methods for the modular assembly of 3-azetidines and related spirocyclic compounds highlights the adaptability of these scaffolds in creating complex three-dimensional molecules. researchgate.net The ability to access various substitution patterns is crucial for exploring chemical space in drug discovery and materials science. researchgate.net

Precursors for Complex Molecular Architectures

Azetidines, including derivatives of this compound, serve as valuable precursors for the synthesis of more intricate molecular structures. longdom.orgacs.org Their strained ring system makes them susceptible to ring-opening reactions, providing access to a variety of functionalized acyclic amines. These acyclic intermediates can then be elaborated into more complex targets. For example, the reduction of azetidin-2-ones is a common method for producing N-substituted azetidines, which can then be used in further synthetic transformations. acs.org

The versatility of azetidines as building blocks is further demonstrated by their use in multicomponent reactions. A four-component strain-release-driven synthesis has been developed to produce functionalized azetidines in a modular fashion. nih.gov This approach allows for the rapid assembly of complex molecules from simple starting materials. Additionally, azetidines can be transformed into other heterocyclic systems. For example, certain azetines can be converted into complex pyrroles. nih.gov The ability to use azetidines to construct a variety of molecular architectures underscores their importance as advanced building blocks in organic synthesis.

Integration into Macrocyclic Peptides

The incorporation of azetidine-based amino acids into peptides is a strategy used to create unique structural and functional properties. The constrained nature of the azetidine ring can induce specific turns and conformations in the peptide backbone, influencing its biological activity and stability. researchgate.netnih.gov For instance, the introduction of a 3-aminoazetidine (3-AAz) subunit has been shown to facilitate the efficient synthesis of small head-to-tail cyclic peptides. researchgate.netnih.gov

The azetidine ring in these peptidomimetics can also serve as a point for late-stage functionalization, allowing for the attachment of various moieties such as dyes or biotin (B1667282) tags. researchgate.netnih.gov This is achieved through chemoselective deprotection and substitution at the azetidine nitrogen. researchgate.netnih.gov Furthermore, the incorporation of azetidine-2-carboxylic acid, a proline analogue, into peptides has been studied to understand its influence on peptide bond orientation and secondary structure. umich.eduacs.org The ability to modulate the properties of peptides by integrating azetidine scaffolds makes them valuable tools in the development of new therapeutics.

Development of Novel Methodologies for Diversified Azetidine Scaffolds

The growing importance of azetidines in various fields has spurred the development of new synthetic methodologies to access a wider range of structurally diverse scaffolds. nih.govacs.org Traditional methods for azetidine synthesis often have limitations, prompting chemists to explore novel approaches. nih.gov Visible-light-mediated aza Paternò–Büchi reactions have emerged as a powerful tool for the synthesis of azetidines from imines and alkenes. researchgate.netrsc.org This method allows for the construction of previously challenging substitution patterns. researchgate.net

Another innovative strategy involves the use of azabicyclo[1.1.0]butanes in strain-release-driven reactions to generate substituted azetidines. nih.gov This approach enables the modular and divergent synthesis of azetidine-based compounds. nih.gov Furthermore, methods for the functionalization of pre-existing azetidine rings are also being actively developed. These include strategies for the selective modification of the azetidine nitrogen and carbon atoms, providing access to a vast array of derivatives. researchgate.net The continuous development of these novel methodologies is crucial for expanding the synthetic utility of azetidines and enabling the discovery of new molecules with unique properties.

Potential as Chiral Templates

Chiral azetidines have garnered significant attention for their use as chiral ligands and organocatalysts in asymmetric synthesis. researchgate.netresearchgate.netbirmingham.ac.uk The rigid, stereochemically defined framework of the azetidine ring can effectively transfer chirality to the products of a chemical reaction. researchgate.netbham.ac.uk Chiral azetidine-derived ligands have been successfully employed in a variety of asymmetric transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. researchgate.netbirmingham.ac.uk

The synthesis of enantiomerically enriched azetidines is therefore a key area of research. nih.govacs.org Methods for the asymmetric synthesis of chiral 2-azetines and their subsequent conversion to chiral tetrasubstituted azetidines have been reported. nih.gov Additionally, new chiral cis-3-aminoazetidines have been prepared and their catalytic activity has been evaluated in asymmetric reactions. researchgate.net The development of new chiral azetidine-based catalysts continues to be an active area of investigation, with the goal of achieving high levels of enantioselectivity in a broad range of chemical transformations. researchgate.netbham.ac.uk

Q & A

Basic: What are the recommended synthetic routes for preparing 3-(p-Tolyl)azetidine hydrochloride with high purity?

Methodological Answer:

The synthesis of azetidine derivatives typically involves cyclization or functionalization of pre-existing azetidine scaffolds. For this compound:

- Step 1 : Start with a protected azetidine core (e.g., 3-azetidinone) and introduce the p-Tolyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Step 2 : Deprotect the azetidine nitrogen under acidic conditions (e.g., HCl in dioxane) to yield the hydrochloride salt.

- Step 3 : Purify using recrystallization (ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol gradient).

- Key Reagents : Pd(OAc)₂, p-Tolylboronic acid, and triethylamine for neutralization .

Basic: How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (pH 3.0 adjusted with phosphoric acid) to assess purity (>95%) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z corresponding to C₁₀H₁₄N⁺ (theoretical 148.11) .

Advanced: What strategies are effective for functionalizing the azetidine ring in this compound to modulate its bioactivity?

Methodological Answer:

- Fluorination : Introduce fluorinated groups (e.g., –CF₃) at the 3-position via nucleophilic substitution to enhance metabolic stability .

- Phosphorylation : Attach a dimethylphosphoryl group to the azetidine nitrogen using POCl₃ followed by hydrolysis, improving solubility and kinase-targeting potential .

- Biotinylation : Conjugate biotin-maleimide to the azetidine scaffold via thiol-ene chemistry for target identification studies .

Advanced: How does the introduction of a p-Tolyl group influence the physicochemical properties of azetidine hydrochloride derivatives?

Methodological Answer:

- Solubility : The hydrophobic p-Tolyl group reduces aqueous solubility (compare with unsubstituted azetidine derivatives). Solubility in DMSO is typically >50 mg/mL, while water solubility may require co-solvents (e.g., cyclodextrins) .

- LogP : Increases logP by ~1.5 units compared to non-aromatic substituents, enhancing membrane permeability .

- Thermal Stability : The electron-donating methyl group on the p-Tolyl ring improves thermal stability (decomposition >200°C) .

Advanced: What in vitro models are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Neuroinflammation : Use BV2 microglial cells stimulated with LPS to assess inhibition of NLRP3 inflammasome pathways (measure IL-1β via ELISA) .